molecular formula C6H7BO3 B152561 4-Hydroxyphenylboronic acid CAS No. 71597-85-8

4-Hydroxyphenylboronic acid

Cat. No. B152561
CAS RN: 71597-85-8
M. Wt: 137.93 g/mol
InChI Key: COIQUVGFTILYGA-UHFFFAOYSA-N
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Description

Synthesis of 4-Hydroxyphenylboronic Acid

The synthesis of compounds related to 4-hydroxyphenylboronic acid has been explored in various studies. For instance, the synthesis of 4-arylcoumarins was achieved through the hydroarylation of methyl phenylpropiolates with arylboronic acids, catalyzed by CuOAc, which could be related to the synthesis of 4-hydroxyphenylboronic acid derivatives . Additionally, the synthesis of 4-(2-(diethylamino)ethyl)phenylboronic acid was reported, which involved a three-step reaction starting from 4-bromophenylacetic acid, indicating the versatility of arylboronic acids in organic synthesis .

Molecular Structure Analysis

The molecular structure of boronic acid derivatives has been a subject of interest. For example, the crystal structure of 4-methoxyphenylboronic acid revealed the presence of O–H⋯N hydrogen bonds and a centrosymmetric cyclic C–H⋯O hydrogen bonding dimer . Similarly, the crystal structures of various 4-halophenylboronic acids showed different conformations of the -B(OH)2 group and highlighted the importance of O–H⋯O interactions and C–H⋯X (X = Cl, Br, I) interactions in crystal packing .

Chemical Reactions Analysis

Boronic acids are known for their role in various chemical reactions. The ortho-substituent on phenylboronic acids has been found to be crucial in catalyzing dehydrative condensation between carboxylic acids and amines, as demonstrated by 2,4-bis(trifluoromethyl)phenylboronic acid . Moreover, the reaction of o-formylphenylboronic acid with morpholine resulted in the formation of 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole, showcasing the reactivity of boronic acids with nitrogen-containing heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acid derivatives are influenced by their molecular structure. The supramolecular assemblies of phenylboronic acids with heterocyclic compounds, due to hydrogen bonding, suggest that these acids have the potential to form stable complexes . The synthesis of silicon-containing drugs using phenylboronic acid derivatives as building blocks further underscores the importance of these compounds in medicinal chemistry .

Scientific Research Applications

Bioorthogonal Coupling Reactions

4-Hydroxyphenylboronic acid is used in the formation of boron-nitrogen heterocycles in neutral aqueous solutions. This reaction is useful for protein conjugation, demonstrating orthogonality to protein functional groups and stability in SDS-PAGE analysis. Such reactions are beneficial for couplings under physiologically compatible conditions (Ozlem Dilek et al., 2015).

Synthesis of Biologically Active Compounds

4-Hydroxyphenylboronic acid plays a role in the synthesis of 4-arylcoumarins through Cu-catalyzed hydroarylation, contributing to the formation of natural and artificial biologically active compounds (Yoshihiko Yamamoto & N. Kirai, 2008).

Electrochemical Sensing Capabilities

It is utilized in creating poly(4-vinylphenylboronic acid) functionalized polypyrrole/graphene oxide nanosheets for electrochemical determination of catechol and hydroquinone. These nanosheets show excellent sensing capabilities due to their large surface area and high recognition capability (Hui Mao et al., 2017).

Carbohydrate Recognition

4-Hydroxyphenylboronic acid is used in creating a new class of carbohydrate-binding boronic acids, useful in complexing model glycopyranosides under physiologically relevant conditions. This application is significant for recognizing cell-surface glycoconjugates (Meenakshi Dowlut & D. Hall, 2006).

Catalytic Activity in Chemical Synthesis

This acid is involved in the synthesis and catalytic use of an Ag/zeolite nanocomposite for oxidative hydroxylation of phenylboronic acid and reduction of various dyes at room temperature, demonstrating its versatility in catalytic applications (Arezo Hatamifard et al., 2016).

Molecular Complex Formation

It plays a role in forming molecular complexes with active pharmaceutical ingredients, as demonstrated in studies involving theophylline and various phenylboronic acids. This research provides insights into the structural arrangement of these complexes (Mayura TalwelkarShimpi et al., 2016).

Design and Synthesis of Supramolecular Assemblies

4-Hydroxyphenylboronic acid is crucial in designing and synthesizing supramolecular assemblies. It helps form hydrogen bonds in crystal structures, contributing to understanding molecular interactions (V. Pedireddi & N. Seethalekshmi, 2004).

Safety And Hazards

It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling 4-Hydroxyphenylboronic acid . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

4-Hydroxyphenylboronic acid has been used in the synthesis of flavonoid scaffolds . It can also be used to prepare bio-supported palladium nanoparticles as phosphine-free catalysts .

properties

IUPAC Name

(4-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BO3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIQUVGFTILYGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370250
Record name 4-Hydroxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxyphenylboronic acid

CAS RN

71597-85-8
Record name (4-Hydroxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71597-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
625
Citations
MT Shimpi, M Sajjad, S Öberg… - Journal of Physics …, 2023 - iopscience.iop.org
… In this work, we establish a correlation between ELF values and binding energies calculated for co-crystals of 4-hydroxyphenylboronic acid (4HPBA) with four different aza donors using …
Number of citations: 5 iopscience.iop.org
W Liu, J Wang, J Liu, F Hou, Q Wu, C Wang… - … of Chromatography A, 2020 - Elsevier
… Herein, four new HCPs with phenylboronic acid (PBA), 1,4-benzenediboronic acid, 4-hydroxyphenylboronic acid and 4-carboxyphenylboronic acid as the respective monomers were …
Number of citations: 31 www.sciencedirect.com
M Talwelkar, VR Pedireddi - Tetrahedron Letters, 2010 - Elsevier
… (a), 10 Thus, we considered co-crystallization studies of 4-hydroxyphenylboronic acid, which have both –OH and –B(OH) 2 moieties, with some aza-donor compounds, as listed in …
Number of citations: 25 www.sciencedirect.com
P Aydın, M Çelik - Journal of Tepecik Education & Research …, 2023 - search.ebscohost.com
… These findings have shown that 4-hydroxyphenylboronic acid may be effective for LPS-induced cell death and endothelial damage. This study needs to be supported by further clinical …
Number of citations: 5 search.ebscohost.com
Y Zhang, F Qi, Y Liu - RSC advances, 2020 - pubs.rsc.org
… fabricated by using 4-hydroxyphenylboronic acid-modified … The phenolic hydroxyl of 4-hydroxyphenylboronic acid could … The effect of 4-hydroxyphenylboronic acid content on the …
Number of citations: 19 pubs.rsc.org
AF Halbus, TS Horozov, VN Paunov - ACS applied materials & …, 2019 - ACS Publications
… for copper oxide (CuONPs) which have been functionalized with (3-glycidyloxypropyl)trimethoxysilane (GLYMO) to allow further covalent coupling of 4-hydroxyphenylboronic acid (4-…
Number of citations: 84 pubs.acs.org
Q Meng, M Rong, H Xing, J Yu, Y Wang, X Wei… - Separation and …, 2023 - Elsevier
… Liu et al. used phenylboronic acid, 1,4-benzenediboronic acid, 4-hydroxyphenylboronic acid, and 4-carboxyphenylboronic acid as monomers to synthesize four HCPs by Friedel-Crafts …
Number of citations: 3 www.sciencedirect.com
M TalwelkarShimpi - 2020 - diva-portal.org
… The main objective of this thesis is to gain fundamental understanding of the intermolecular interactions formed by BA such as 4-hydroxyphenylboronic acid (4HPBA) and 4-…
Number of citations: 0 www.diva-portal.org
T Zhang, Y Li, X Zhao, W Li, X Sun, J Li, R Lu - Separation and Purification …, 2021 - Elsevier
… [38] modified copper oxide NPs with 4-hydroxyphenylboronic acid to prepare an antibacterial agent that is more efficient than bare copper oxide NPs. Tian et al. [39] modified phosphors …
Number of citations: 12 www.sciencedirect.com
X Bo, L Guo - Physical Chemistry Chemical Physics, 2013 - pubs.rsc.org
Ordered mesoporous boron-doped carbons (BOMCs) were prepared by co-impregnation and carbonization of sucrose and 4-hydroxyphenylboronic acid into SBA-15 silica template. …
Number of citations: 139 pubs.rsc.org

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